molecular formula C19H16N4O4S B3535741 (E)-N-[5-(4-METHOXYBENZYL)-1,3,4-THIADIAZOL-2-YL]-3-(2-NITROPHENYL)-2-PROPENAMIDE

(E)-N-[5-(4-METHOXYBENZYL)-1,3,4-THIADIAZOL-2-YL]-3-(2-NITROPHENYL)-2-PROPENAMIDE

Cat. No.: B3535741
M. Wt: 396.4 g/mol
InChI Key: DLWOMEAUKQDRDB-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-[5-(4-METHOXYBENZYL)-1,3,4-THIADIAZOL-2-YL]-3-(2-NITROPHENYL)-2-PROPENAMIDE is a complex organic compound that features a thiadiazole ring, a nitrophenyl group, and a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[5-(4-METHOXYBENZYL)-1,3,4-THIADIAZOL-2-YL]-3-(2-NITROPHENYL)-2-PROPENAMIDE typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the thiadiazole ring through the cyclization of appropriate thiosemicarbazide derivatives. The nitrophenyl group is then introduced via a nitration reaction, and the final propenamide moiety is formed through a condensation reaction with an appropriate aldehyde or ketone under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[5-(4-METHOXYBENZYL)-1,3,4-THIADIAZOL-2-YL]-3-(2-NITROPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-N-[5-(4-METHOXYBENZYL)-1,3,4-THIADIAZOL-2-YL]-3-(2-NITROPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Properties

IUPAC Name

(E)-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(2-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S/c1-27-15-9-6-13(7-10-15)12-18-21-22-19(28-18)20-17(24)11-8-14-4-2-3-5-16(14)23(25)26/h2-11H,12H2,1H3,(H,20,22,24)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWOMEAUKQDRDB-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C=CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)/C=C/C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N-[5-(4-METHOXYBENZYL)-1,3,4-THIADIAZOL-2-YL]-3-(2-NITROPHENYL)-2-PROPENAMIDE
Reactant of Route 2
Reactant of Route 2
(E)-N-[5-(4-METHOXYBENZYL)-1,3,4-THIADIAZOL-2-YL]-3-(2-NITROPHENYL)-2-PROPENAMIDE
Reactant of Route 3
Reactant of Route 3
(E)-N-[5-(4-METHOXYBENZYL)-1,3,4-THIADIAZOL-2-YL]-3-(2-NITROPHENYL)-2-PROPENAMIDE
Reactant of Route 4
Reactant of Route 4
(E)-N-[5-(4-METHOXYBENZYL)-1,3,4-THIADIAZOL-2-YL]-3-(2-NITROPHENYL)-2-PROPENAMIDE
Reactant of Route 5
Reactant of Route 5
(E)-N-[5-(4-METHOXYBENZYL)-1,3,4-THIADIAZOL-2-YL]-3-(2-NITROPHENYL)-2-PROPENAMIDE
Reactant of Route 6
Reactant of Route 6
(E)-N-[5-(4-METHOXYBENZYL)-1,3,4-THIADIAZOL-2-YL]-3-(2-NITROPHENYL)-2-PROPENAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.